molecular formula C10H13FN2O5 B12369002 1-[(2R,3S,5R)-2-deuterio-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl](213C,1,3-15N2)pyrimidine-2,4-dione

1-[(2R,3S,5R)-2-deuterio-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl](213C,1,3-15N2)pyrimidine-2,4-dione

Cat. No.: B12369002
M. Wt: 264.20 g/mol
InChI Key: ARKKGZQTGXJVKW-DDEJYISGSA-N
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Description

1-(2R,3S,5R)-2-deuterio-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-ylpyrimidine-2,4-dione is a complex organic compound with a unique structure that includes deuterium, fluorine, and multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2R,3S,5R)-2-deuterio-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-ylpyrimidine-2,4-dione involves several steps, including the introduction of deuterium and fluorine atoms into the molecular structure. The synthetic route typically starts with the preparation of the oxolane ring, followed by the introduction of the pyrimidine moiety. The reaction conditions often involve the use of specific catalysts and reagents to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2R,3S,5R)-2-deuterio-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-ylpyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of halogenated derivatives.

Scientific Research Applications

1-(2R,3S,5R)-2-deuterio-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-ylpyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2R,3S,5R)-2-deuterio-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-ylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2R,3S,5R)-2-deuterio-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione
  • 1-(2R,3S,5R)-2-deuterio-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-ylpyrimidine-2,4-dione

Uniqueness

The uniqueness of 1-(2R,3S,5R)-2-deuterio-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-ylpyrimidine-2,4-dione lies in its specific combination of deuterium, fluorine, and hydroxyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H13FN2O5

Molecular Weight

264.20 g/mol

IUPAC Name

1-[(2R,3S,5R)-2-deuterio-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl](213C,1,3-15N2)pyrimidine-2,4-dione

InChI

InChI=1S/C10H13FN2O5/c1-10(11)7(16)5(4-14)18-8(10)13-3-2-6(15)12-9(13)17/h2-3,5,7-8,14,16H,4H2,1H3,(H,12,15,17)/t5-,7?,8-,10+/m1/s1/i8D,9+1,12+1,13+1

InChI Key

ARKKGZQTGXJVKW-DDEJYISGSA-N

Isomeric SMILES

[2H][C@@]1([C@@](C([C@H](O1)CO)O)(C)F)[15N]2C=CC(=O)[15NH][13C]2=O

Canonical SMILES

CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)F

Origin of Product

United States

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